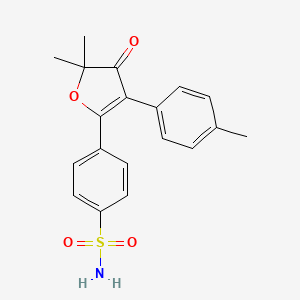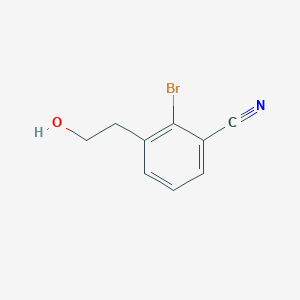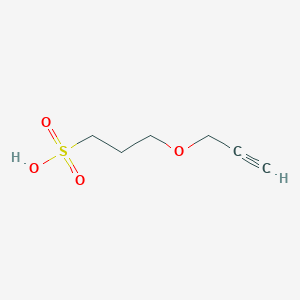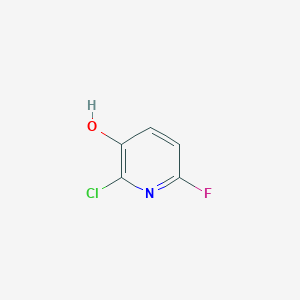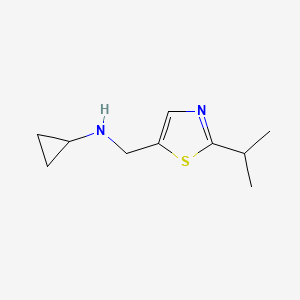![molecular formula C7H6BNO2 B13977626 [(Pyridin-3-yl)ethynyl]boronic acid CAS No. 1261302-01-5](/img/structure/B13977626.png)
[(Pyridin-3-yl)ethynyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Pyridin-3-yl)ethynyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring via an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-3-yl)ethynyl]boronic acid typically involves the coupling of a pyridine derivative with an ethynylboronic acid. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a halopyridine with an ethynylboronic acid in the presence of a copper co-catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of [2-(Pyridin-3-yl)ethynyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: [2-(Pyridin-3-yl)ethynyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
Chemistry: [2-(Pyridin-3-yl)ethynyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds and other conjugated systems .
Biology: In biological research, this compound can be used to modify biomolecules through boronate ester formation. It is also employed in the development of boron-containing drugs and probes for biological imaging .
Medicine: The compound’s boronic acid group allows it to interact with enzymes and receptors, making it a potential candidate for drug development. It has been investigated for its anticancer, antibacterial, and antiviral activities .
Industry: In the industrial sector, [2-(Pyridin-3-yl)ethynyl]boronic acid is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable boronate esters makes it useful in the development of sensors and separation technologies .
Mécanisme D'action
The mechanism of action of [2-(Pyridin-3-yl)ethynyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes such as proteases and kinases . The ethynyl linkage provides rigidity and electronic properties that enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
[2-(Pyridin-2-yl)ethynyl]boronic acid: A structural isomer with the ethynyl group attached to the 2-position of the pyridine ring.
Borinic acids: Compounds with two C-B bonds and one B-O bond, displaying different reactivity and properties compared to boronic acids.
Uniqueness: [2-(Pyridin-3-yl)ethynyl]boronic acid is unique due to its combination of a pyridine ring and an ethynyl linkage, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the construction of conjugated systems .
Propriétés
Numéro CAS |
1261302-01-5 |
|---|---|
Formule moléculaire |
C7H6BNO2 |
Poids moléculaire |
146.94 g/mol |
Nom IUPAC |
2-pyridin-3-ylethynylboronic acid |
InChI |
InChI=1S/C7H6BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6,10-11H |
Clé InChI |
NJUPKURMXHOQRY-UHFFFAOYSA-N |
SMILES canonique |
B(C#CC1=CN=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
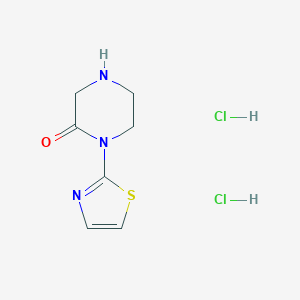
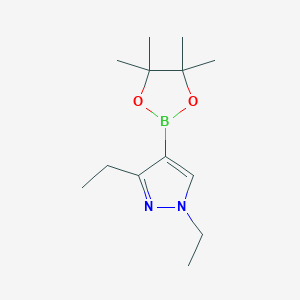
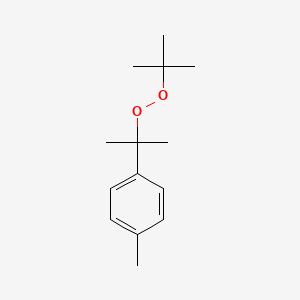
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
